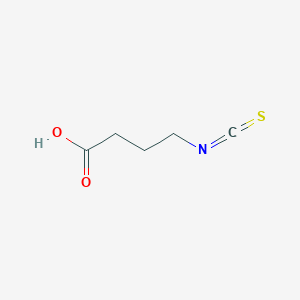

4-isothiocyanatobutanoic Acid

Description

Properties

IUPAC Name |

4-isothiocyanatobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c7-5(8)2-1-3-6-4-9/h1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKZJWRREHJQMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4374-71-4 | |

| Record name | 4-isothiocyanatobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isothiocyanatobutanoic acid can be synthesized through the autolysis of glucosinolates found in plants such as the diffuse wallflower (Erysimum diffusum). The process involves the enzymatic hydrolysis of glucosinolates to produce isothiocyanates, including this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for 4-isothiocyanatobutanoic acid, particularly under aqueous conditions. Key findings include:

-

Ester Formation : In the presence of water, the compound hydrolyzes to form methyl 4-isothiocyanatobutanoate (C<sub>6</sub>H<sub>9</sub>NO<sub>2</sub>S), a methyl ester derivative. This reaction is enzyme-mediated in plant systems but can occur non-enzymatically in vitro .

-

pH Sensitivity : Hydrolysis rates increase in alkaline conditions, favoring esterification over other pathways .

Table 1: Hydrolysis Products and Conditions

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | H<sub>2</sub>O, pH 8–10 | Methyl 4-isothiocyanatobutanoate | ~70% |

Oxidative Reactions

Oxidation studies highlight the compound’s susceptibility to reactive oxygen species (ROS) and its role in redox biology:

-

ROS Scavenging : The isothiocyanate group reacts with ROS (e.g., H<sub>2</sub>O<sub>2</sub>), forming sulfonic acid derivatives. This property underpins its antioxidant activity in biological systems .

-

Pathway Modulation : Oxidation indirectly influences signaling pathways like Akt and ERK1/2, which are critical in cancer cell apoptosis .

Table 2: Oxidation Pathways and Biological Implications

Substitution Reactions

The -NCS group undergoes nucleophilic substitution with amines, thiols, and alcohols:

-

Amine Adducts : Reacts with primary amines to form thiourea derivatives, a reaction exploited in drug design to enhance bioavailability .

-

Thiol Conjugation : In biological systems, conjugation with glutathione reduces toxicity and facilitates detoxification .

Table 3: Substitution Reactions and Applications

| Nucleophile | Product | Application | Reference |

|---|---|---|---|

| Benzylamine | 4-(Benzylthioureido)butanoic acid | Antimicrobial agent | |

| Glutathione | S-(4-Carboxybutyl)glutathione | Detoxification pathway |

Synthetic Approaches

While this compound is naturally derived from glucosinolate autolysis in Erysimum diffusum , chemical synthesis routes include:

-

Carbon Disulfide Method : Reaction of 4-aminobutanoic acid with CS<sub>2</sub> under basic conditions yields the isothiocyanate .

-

Electrochemical Synthesis : A supporting-electrolyte-free method using amines and CS<sub>2</sub> achieves high yields (85–90%) .

Stability and Storage

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-isothiocyanatobutanoic acid exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MICs) have been reported to range from 10 to 220 µg/mL depending on the microorganism tested.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Candida albicans | 10-220 |

| Aspergillus niger | 50-200 |

| Staphylococcus aureus | 20-100 |

| Escherichia coli | 30-150 |

This compound's efficacy against these pathogens highlights its potential as a natural antimicrobial agent.

Antioxidant Activity

In addition to its antimicrobial properties, this compound may exhibit antioxidant activity. This aspect contributes to its potential health benefits, including the prevention of oxidative stress-related diseases. Research suggests that it may induce phase II detoxifying enzymes, thereby playing a role in cancer prevention .

Anti-inflammatory Properties

A notable case study investigated the effects of this compound on neuroinflammation using BV-2 microglial cells. The treatment resulted in a significant reduction of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential for therapeutic applications in inflammatory diseases .

Case Studies

- Neuroinflammation Model : In this study, BV-2 microglial cells were treated with varying concentrations of this compound. Results showed a marked decrease in inflammatory markers, suggesting a protective effect against neuroinflammation.

- Fungal Pathogen Inhibition : A study assessed the compound's efficacy against various fungi, demonstrating significant inhibition of growth in species like Aspergillus niger and Candida albicans. This reinforces its potential use in food preservation and medical applications .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Structural Impact on Bioactivity: The aliphatic chain in this compound enhances solubility in polar solvents compared to aromatic derivatives (e.g., 4-fluorophenyl isothiocyanate), which may limit its membrane permeability but improve interactions with hydrophilic microbial targets . The carboxylic acid group distinguishes it from ester derivatives like ethyl 4-isothiocyanatobutanoate, which may form during isolation as artifacts, reducing stability and bioactivity .

Natural vs. Synthetic Origins: this compound is exclusively natural, linked to glucosinolate-rich plants, whereas phenyl- and fluorophenyl-substituted analogs are synthetic, often used as reagents .

Antimicrobial Efficacy: In comparative studies, this compound showed stronger antifungal activity against Leptosphaeria maculans than glucosinolate precursors (e.g., sinigrin) due to its direct isothiocyanate functionality .

Antimicrobial Activity

- Mechanism : The isothiocyanate group reacts with thiol groups in microbial enzymes, disrupting cellular functions .

- Efficacy: Inhibited growth of Escherichia coli and Candida albicans at concentrations of 0.5–2.0 mg/mL, outperforming methylthioalkyl glucosinolates .

Stability and Artifact Formation

Biological Activity

4-Isothiocyanatobutanoic acid (ITCBA) is a compound derived from the hydrolysis of glucosinolates, primarily found in plants of the Brassicaceae family, such as Erysimum diffusum. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the latest findings on the biological activity of ITCBA, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its isothiocyanate functional group, which is known for its reactivity and biological activity. The chemical structure can be represented as follows:

Antimicrobial Activity

Research has indicated that ITCBA exhibits significant antimicrobial properties against various pathogens. A study reported that ITCBA demonstrated inhibitory effects on several fungi and bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 220 µg/mL depending on the organism tested .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Candida albicans | 10-220 |

| Aspergillus niger | 50-200 |

| Staphylococcus aureus | 20-100 |

| Escherichia coli | 30-150 |

Anticancer Activity

The anticancer potential of ITCBA has been evaluated in various cancer cell lines. In vitro studies have shown that ITCBA can inhibit cell proliferation significantly. The compound was tested against different human tumor cell lines, including A549 (lung cancer), SK-MEL-2 (melanoma), and MKN-1 (gastric cancer), demonstrating IC50 values as low as 2.10 µM against A549 cells .

Table 2: Antiproliferative Effects of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 2.10 |

| SK-MEL-2 | 9.08 |

| MKN-1 | 10.04 |

| HCT-15 | >30 |

The biological activities of ITCBA are attributed to several mechanisms:

- Antioxidant Properties : ITCBA can scavenge free radicals, reducing oxidative stress in cells.

- Inhibition of Nitric Oxide Production : It inhibits nitric oxide production in LPS-activated BV-2 microglial cells, which is crucial in neuroinflammatory processes .

- Cell Cycle Arrest : Studies suggest that ITCBA induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable case study involved the use of ITCBA in a model of neuroinflammation where it was observed to reduce inflammatory markers significantly. The study utilized BV-2 microglial cells and demonstrated that treatment with ITCBA led to a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6 .

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 4-isothiocyanatobutanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves the autolysis of glucosinolates under controlled pH and temperature conditions. For example, enzymatic hydrolysis (e.g., myrosinase) of precursor glucosinolates in Erysimum diffusum yields this compound. Optimization includes adjusting pH to 5–6, maintaining temperatures below 40°C to prevent thermal degradation, and using inert atmospheres to avoid oxidation . Characterization via HPLC-MS or NMR (e.g., monitoring δ 3.5–4.0 ppm for thiocyanate protons) ensures purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR identifies functional groups (e.g., thiocyanate at δ 110–120 ppm for C) and distinguishes it from artifacts like methyl esters .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates isothiocyanate derivatives.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M-H] at m/z 160.02 for CHNOS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies often arise from variations in purity, stereochemistry, or experimental models. To address this:

- Standardize Bioassays : Use cell lines with validated sensitivity (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and include positive controls (e.g., ampicillin).

- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., fluorine substitution in analogs) with activity trends .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What experimental strategies differentiate this compound from its ester artifacts during isolation?

- Methodological Answer : Methyl 4-isothiocyanatobutanoate, a common artifact, forms via methanol solvent interactions during extraction. Mitigation strategies include:

- Solvent Selection : Use ethanol or acetonitrile instead of methanol.

- Derivatization : React crude extracts with diazomethane; artifacts will show additional methyl group signals in NMR .

- Isolation Protocols : Employ solid-phase extraction (C18 columns) with gradient elution (water:acetonitrile, 0.1% formic acid) to separate acidic and ester forms .

Q. How do autolysis conditions influence the yield of this compound from plant material?

- Methodological Answer : Autolysis efficiency depends on:

- Enzyme Activation : Crush plant tissue in pH 5.5 buffer to activate endogenous myrosinase.

- Time-Temperature Tradeoff : Shorter incubation (2–4 hours) at 37°C maximizes yield while minimizing side reactions.

- Inhibitor Avoidance : Add EDTA to chelate metal ions that degrade isothiocyanates. Quantify yield via GC-MS with internal standards (e.g., benzyl isothiocyanate) .

Data Contradiction Analysis

- Case Study : Conflicting reports on antimicrobial efficacy may stem from differences in bacterial strain susceptibility or compound stability. For example, aerobic conditions can oxidize the thiocyanate group, reducing activity. Researchers should replicate experiments under anaerobic conditions and report minimum inhibitory concentrations (MICs) with standard deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.